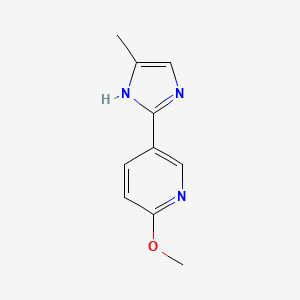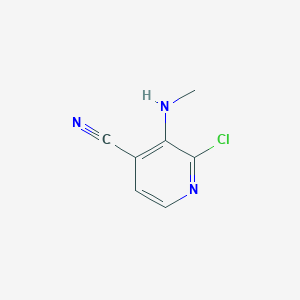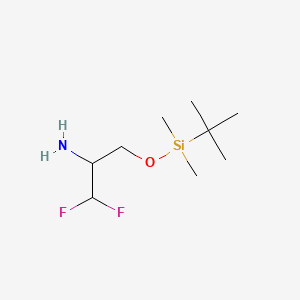
Bis(3,5-dinitrobenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dinitrobenzoyl) Peroxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly notable for its role in oxidative cleavage reactions and its unique mechanistic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3,5-dinitrobenzoyl) Peroxide can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
- Dissolving 3,5-dinitrobenzoyl chloride in an organic solvent such as dichloromethane.
- Adding a base like sodium hydroxide to the solution.
- Slowly introducing hydrogen peroxide to the mixture while maintaining a low temperature to control the reaction rate.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of uncontrolled reactions.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dinitrobenzoyl) Peroxide primarily undergoes oxidative cleavage reactions. It can also participate in radical substitution reactions due to its ability to generate free radicals.
Common Reagents and Conditions
Oxidative Cleavage: This reaction typically involves the use of this compound in the presence of a substrate like 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone.
Radical Substitution: In radical substitution reactions, this compound can react with various organic compounds in the presence of radical initiators or under UV light to form substituted products.
Major Products Formed
Oxidative Cleavage: The major products include tris-(p-methoxyphenyl)methyl benzoate and benzoic anhydride.
Radical Substitution: The products depend on the specific substrates used but generally involve the substitution of hydrogen atoms with nitrobenzoyl groups.
Scientific Research Applications
Bis(3,5-dinitrobenzoyl) Peroxide has several applications in scientific research:
Biology: The compound’s ability to generate free radicals makes it useful in studies involving radical-induced DNA damage and repair mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and as a curing agent for certain types of resins.
Mechanism of Action
The mechanism of action of Bis(3,5-dinitrobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including oxidative cleavage and radical substitution. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
Similar Compounds
Dibenzoyl Peroxide: Another organic peroxide with similar oxidizing properties but less potent than Bis(3,5-dinitrobenzoyl) Peroxide.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Uniqueness
This compound is unique due to its high oxidative potential and ability to generate a large number of free radicals. This makes it particularly effective in oxidative cleavage reactions, where it can achieve higher yields and selectivity compared to other peroxides .
Properties
Molecular Formula |
C14H6N4O12 |
|---|---|
Molecular Weight |
422.22 g/mol |
IUPAC Name |
(3,5-dinitrobenzoyl) 3,5-dinitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6N4O12/c19-13(7-1-9(15(21)22)5-10(2-7)16(23)24)29-30-14(20)8-3-11(17(25)26)6-12(4-8)18(27)28/h1-6H |
InChI Key |
TZXPMSVPCRHCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


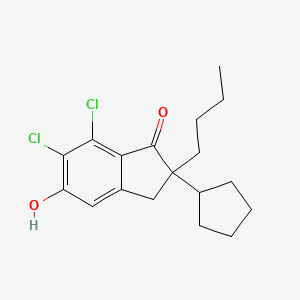
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
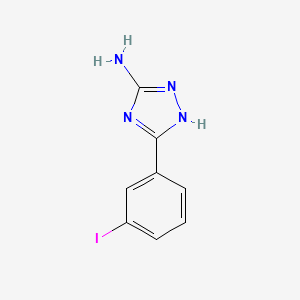
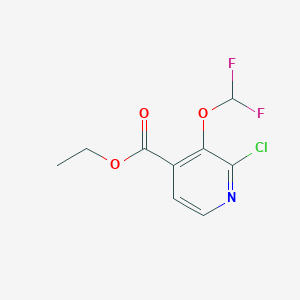
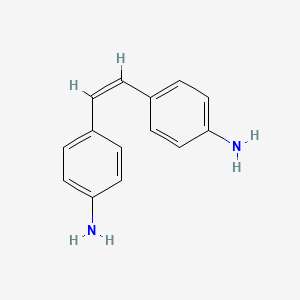

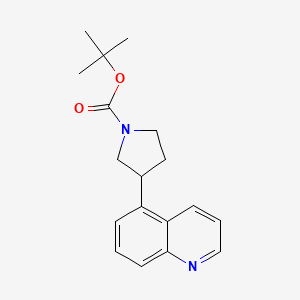
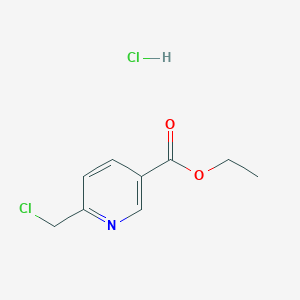
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
